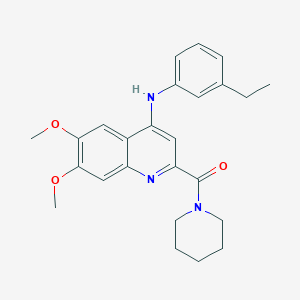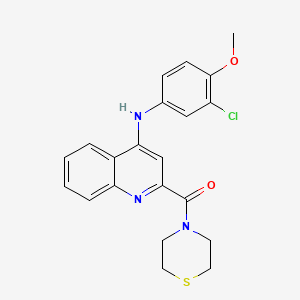![molecular formula C19H23ClN4O2 B6587297 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chlorophenyl)acetamide CAS No. 1226458-99-6](/img/structure/B6587297.png)
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chlorophenyl)acetamide (2-AMPCA) is an important synthetic compound that has been widely studied in recent years for its potential applications in pharmaceutical and biomedical research. 2-AMPCA is a heterocyclic amide that is composed of an azepane ring, a pyrimidine ring, and an acetamide group. The compound has a molecular formula of C14H14ClN3O2 and a molecular weight of 295.75 g/mol. It is a colorless, crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol, acetone, and dimethylformamide.
Applications De Recherche Scientifique
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chlorophenyl)acetamide has been studied for its potential applications in a variety of scientific research areas. It has been used as a reagent in the synthesis of various other compounds, including heterocyclic amides, pyridines, and quinolines. In addition, this compound has been used in the synthesis of several biologically active compounds, such as thienopyridazines, thienopyrimidines, and thienothiophenes. Furthermore, the compound has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Mécanisme D'action
The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chlorophenyl)acetamide is not fully understood. However, studies have shown that the compound binds to the active site of the enzyme COX-2 and inhibits its activity. This inhibition of COX-2 activity leads to a decrease in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. In addition, this compound has been shown to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in both in vitro and in vivo models. In vitro studies have shown that this compound is able to inhibit the activity of COX-2, leading to a decrease in the production of pro-inflammatory mediators. In addition, the compound has been shown to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage. In vivo studies have shown that this compound is able to reduce inflammation, pain, and swelling in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chlorophenyl)acetamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is readily available and can be easily synthesized. In addition, the compound is relatively non-toxic and has low solubility in water, making it safe to handle and use. However, there are some limitations to using this compound in laboratory experiments. The compound has a relatively low solubility in organic solvents, which can make it difficult to use in certain types of experiments. In addition, the compound has a relatively short half-life, which can make it difficult to use in long-term experiments.
Orientations Futures
There are several potential future directions for research involving 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chlorophenyl)acetamide. One potential direction is to further investigate the compound’s potential as an inhibitor of COX-2. In addition, further research could be conducted to investigate the compound’s potential use as an antioxidant. Furthermore, additional studies could be conducted to investigate the compound’s potential use in the treatment of inflammatory diseases. Finally, further research could be conducted to investigate the compound’s potential use in the synthesis of other biologically active compounds.
Méthodes De Synthèse
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chlorophenyl)acetamide can be synthesized through a multi-step process involving several different synthetic reactions. The first step involves the condensation of 4-chloroaniline with ethyl acetoacetate in the presence of an acid catalyst to form the intermediate compound 4-chloro-2-(ethoxycarbonyl)aniline. This intermediate compound is then reacted with 2-azepanone in a Wittig reaction to form this compound.
Propriétés
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2/c1-14-12-18(23-19(21-14)24-10-4-2-3-5-11-24)26-13-17(25)22-16-8-6-15(20)7-9-16/h6-9,12H,2-5,10-11,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCIWNRAJBNRLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-[1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate](/img/structure/B6587220.png)
![N-(2,4-difluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6587231.png)


![3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(4-fluorophenyl)urea](/img/structure/B6587250.png)
![3-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B6587254.png)
![N-(3-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6587260.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethylphenyl)acetamide](/img/structure/B6587276.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-bromophenyl)acetamide](/img/structure/B6587301.png)
![N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6587311.png)
![N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6587312.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B6587320.png)
![5-chloro-N-(4-{[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]methyl}phenyl)thiophene-2-carboxamide](/img/structure/B6587325.png)